molecular formula C11H9N3 B014863 3-Methyl-3h-imidazo[4,5-f]quinoline CAS No. 14692-41-2

3-Methyl-3h-imidazo[4,5-f]quinoline

Cat. No. B014863
CAS RN: 14692-41-2
M. Wt: 183.21 g/mol
InChI Key: TUOBKUJFYNEIDN-UHFFFAOYSA-N
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Description

“3-Methyl-3h-imidazo[4,5-f]quinoline” is a chemical compound with the CAS Number: 14692-41-2 . It has a molecular weight of 183.21 . The IUPAC name for this compound is 3-methyl-3H-imidazo[4,5-f]quinoline .


Synthesis Analysis

The synthesis of similar compounds, such as 3H-furo[2,3-b]imidazo[4,5-f]quinolines, has been reported . These compounds were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for “3-Methyl-3h-imidazo[4,5-f]quinoline” is 1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3 .


Physical And Chemical Properties Analysis

“3-Methyl-3h-imidazo[4,5-f]quinoline” is a powder that is stored at room temperature .

Scientific Research Applications

Antibacterial Agents

3-Methyl-3h-imidazo[4,5-f]quinoline has been used in the synthesis of new antibacterial agents . The compounds were found to be very effective against both Gram-positive and Gram-negative bacteria . Their minimum inhibitory concentration (MIC) values were comparable with those of well-known antibacterial agents such as ampicillin, penicillin G, and sulfamethoxazole .

Antimicrobial Tests

The imidazole core of 3-Methyl-3h-imidazo[4,5-f]quinoline is a pharmacophore in antimicrobial tests . This suggests that the compound could be used in the development of new antimicrobial drugs.

DNA Damage Induction

In vivo studies on rodents have shown that 3-Methyl-3h-imidazo[4,5-f]quinoline can induce DNA damage, gene mutation, and chromosomal anomalies . This property could be useful in studying the mechanisms of DNA damage and repair.

Cell Death Induction

3-Methyl-3h-imidazo[4,5-f]quinoline has been found to induce the formation of single-base substitutions and exon deletions, and increase cell death in vitro in a concentration-dependent manner . This could be useful in cancer research for studying the mechanisms of cell death and developing new cancer therapies.

Catalyst in Organic Synthesis

3-Methyl-3h-imidazo[4,5-f]quinoline could potentially be used as a catalyst in the allylation of carbonyl and carbonyl compounds, as well as in the benzylation of carbonyl and some special alkylation .

Genetic Research

3-Methyl-3h-imidazo[4,5-f]quinoline has been found to induce mutations in Drosophila melanogaster and DNA damage and mutations in bacteria . This property could be useful in genetic research and in the study of mutation mechanisms.

Safety and Hazards

The safety information for “3-Methyl-3h-imidazo[4,5-f]quinoline” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOBKUJFYNEIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932960
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3h-imidazo[4,5-f]quinoline

CAS RN

14692-41-2
Record name 3-Methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014692412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC132318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLIMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6KV3PI88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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